5-Bromo-2-iodo-4-methoxybenzyl bromide
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Overview
Description
5-Bromo-2-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2IO It is a derivative of benzyl bromide, featuring bromine, iodine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-methoxybenzyl bromide. The reaction conditions often include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Iodination: Using iodine (I2) with an oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methoxybenzyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base like potassium phosphate (K3PO4).
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various organic transformations. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: Similar structure but lacks the iodine atom.
4-Methoxybenzyl bromide: Lacks both bromine and iodine substituents.
2-Iodo-5-methoxybenzyl bromide: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-iodo-4-methoxybenzyl bromide is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to its analogs. This dual halogenation allows for more diverse chemical transformations and applications in synthesis.
Properties
Molecular Formula |
C8H7Br2IO |
---|---|
Molecular Weight |
405.85 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
QZHMXZMYQAUYOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CBr)Br |
Origin of Product |
United States |
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